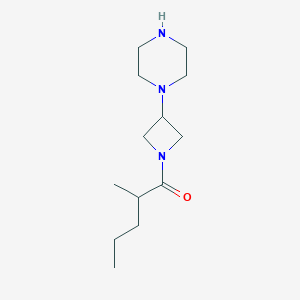
2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The unique structure of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one typically involves a multi-step procedure. One common method includes the reaction of 1-methylpiperazine with an appropriate azetidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antimicrobial and antiviral properties . In medicine, it is being explored for its potential use as an antipsychotic and anti-HIV-1 agent . Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, as an antipsychotic, it may interact with dopamine and serotonin receptors .
Comparaison Avec Des Composés Similaires
2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one can be compared with other similar compounds such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives and 1-methylpiperazine . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 2-methyl-1-[3-(piperazin-1-yl)azetidin-1-yl]pentan-1-one lies in its specific combination of the piperazine and azetidine moieties, which contribute to its distinct biological properties .
Propriétés
Formule moléculaire |
C13H25N3O |
|---|---|
Poids moléculaire |
239.36 g/mol |
Nom IUPAC |
2-methyl-1-(3-piperazin-1-ylazetidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-3-4-11(2)13(17)16-9-12(10-16)15-7-5-14-6-8-15/h11-12,14H,3-10H2,1-2H3 |
Clé InChI |
VUVIOJYXSRGMNS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)N1CC(C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


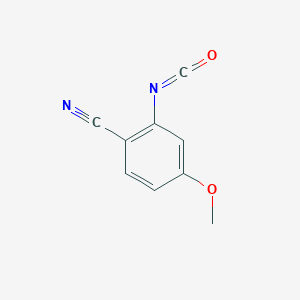
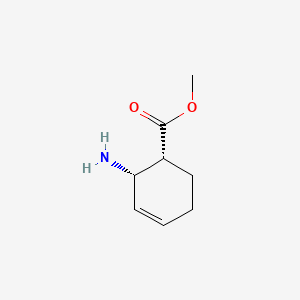
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

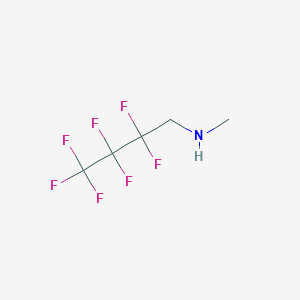
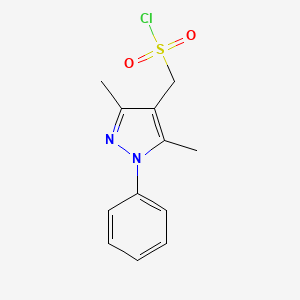
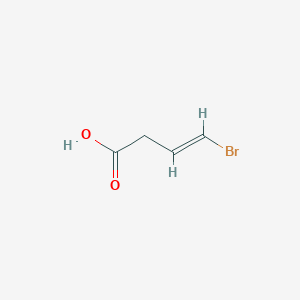
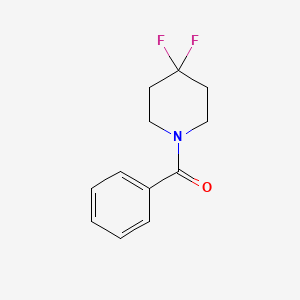
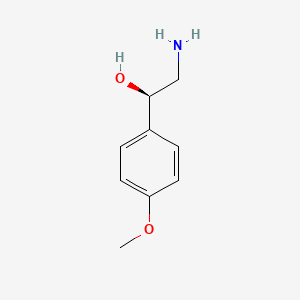

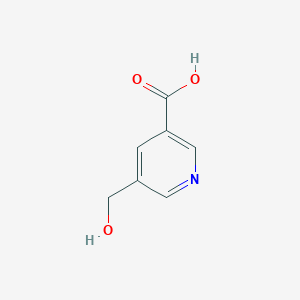
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)
